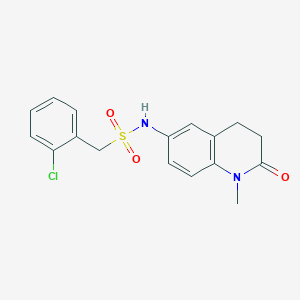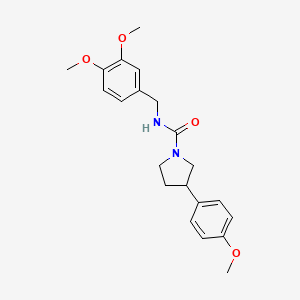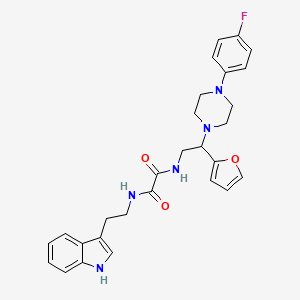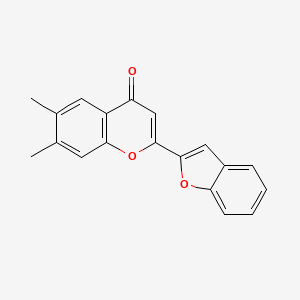
5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle, with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted with a methyl group at the 5th position and a pyridin-4-ylmethyl group at the 1st position . The carboxylic acid group is attached to the 3rd position of the pyrazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrmidin-2(1H)-thione was achieved by one-pot three-component synthesis using CaCl2 in refluxing EtOH . The starting compound was utilized to synthesize a new series of 5-pyrazolyl; isoxazolyl; pyrimidinyl derivatives via the synthesized chalcone .Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its name. It contains a pyrazole ring, which is a five-membered aromatic heterocycle, with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted with a methyl group at the 5th position and a pyridin-4-ylmethyl group at the 1st position . The carboxylic acid group is attached to the 3rd position of the pyrazole ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Characterization : Pyrazole derivatives like 5-methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid are synthesized and characterized using NMR, IR spectroscopies, and HRMS analyses. Their molecular structures are studied through X-ray diffraction and compared to density-functional-theory (DFT) calculations (Shen, Huang, Diao & Lei, 2012).
- Computational Study : Theoretical investigations, including thermodynamic properties and tautomeric forms, are conducted using gauge-including atomic orbital (GIAO) method and DFT calculations (Shen, Huang, Diao & Lei, 2012).
Chemical Reactions and Derivatives
- Functionalization Reactions : Studies on the functionalization reactions of pyrazole-3-carboxylic acid derivatives reveal insights into reaction mechanisms and product formation (Yıldırım, Kandemirli & Demir, 2005).
- Scaffold Synthesis : These compounds are used as scaffolds for synthesizing highly functionalized isoxazoles, demonstrating their utility in complex organic synthesis (Ruano, Fajardo & Martín, 2005).
Luminescence and Sensing Applications
- Fluorescence Sensing : Derivatives of this compound demonstrate potential as fluorescence sensors, particularly for detecting aluminum ions with high sensitivity and selectivity (Naskar et al., 2018).
Coordination Polymers and Metal Complexes
- Synthesis of Coordination Polymers : These pyrazole derivatives are instrumental in constructing coordination polymers with metals like zinc and cobalt, which have applications in luminescence sensing and photocatalysis (Xue et al., 2021).
- Anti-Cancer Activity : Certain complexes based on this compound derivatives show promising anti-cancer activity in vitro (Qiao et al., 2021).
Zukünftige Richtungen
The future directions for the research on “5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid” could involve exploring its potential biological activities, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory activities . Additionally, the development of more efficient synthesis methods and the study of its mechanism of action could be potential areas of future research .
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with nicotinic receptors . These receptors play a crucial role in various conditions like schizophrenia, autism, Alzheimer’s disease, Parkinson’s disease, dementia with Lewy bodies, and mood and anxiety disorders, besides pain .
Mode of Action
Based on the structural similarity to other pyridine-based compounds, it can be hypothesized that it might interact with its targets, possibly nicotinic receptors, leading to changes in the receptor activity .
Biochemical Pathways
Given the potential interaction with nicotinic receptors, it can be inferred that it might influence the cholinergic system and associated neurotransmission .
Result of Action
Based on its potential interaction with nicotinic receptors, it can be hypothesized that it might influence neuronal activity and neurotransmission .
Eigenschaften
IUPAC Name |
5-methyl-1-(pyridin-4-ylmethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)13-14(8)7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFNIAKNSMFTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2929629.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2929631.png)





![1-[2-[2-(4-Ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2929640.png)
![3-(furan-2-ylmethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2929642.png)



![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2929651.png)
![N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2929652.png)